Nomifensine-d3 Maleic Acid Salt
Description
Historical Context and Development
Nomifensine-d3 Maleic Acid Salt emerged as a deuterated analogue of nomifensine, a compound first synthesized in the 1960s by Hoechst AG (now Sanofi-Aventis) as a norepinephrine–dopamine reuptake inhibitor (NDRI) antidepressant. The deuterated version was developed to address challenges in pharmacokinetic and metabolic studies, leveraging deuterium’s isotopic stability to trace molecular pathways without altering biological activity. Early research by Hunt et al. (1974) and Spyraki et al. (1981) laid the groundwork for understanding its structural and functional properties, enabling its application in advanced neurochemical assays.
Structural Classification as a Deuterated Tetrahydroisoquinoline Derivative
This compound belongs to the tetrahydroisoquinoline class, characterized by a bicyclic framework comprising a benzene ring fused to a piperidine moiety. Deuterium substitution occurs at three hydrogen atoms within the methyl group attached to the nitrogen atom, yielding the molecular formula C₂₀H₁₉D₃N₂O₄ (Figure 1). This modification preserves the parent compound’s pharmacophore while introducing isotopic labels for analytical tracking.
Table 1: Structural Comparison of Nomifensine and this compound
| Property | Nomifensine | This compound |
|---|---|---|
| Molecular Formula | C₁₆H₁₈N₂ | C₂₀H₁₉D₃N₂O₄ |
| Deuterium Substitution | None | Three methyl hydrogens |
| Molecular Weight (g/mol) | 238.33 | 357.42 |
| Key Functional Groups | Amine, phenyl | Amine, phenyl, maleate counterion |
Significance in Chemical and Pharmaceutical Research
Deuterated compounds like this compound are pivotal in:
- Isotopic Tracing : Enabling precise tracking of metabolic pathways and distribution in vivo using mass spectrometry.
- Receptor Binding Studies : Differentiating endogenous and exogenous neurotransmitter dynamics in dopamine and norepinephrine systems.
- Drug Development : Serving as internal standards in quantitative assays to improve analytical accuracy.
For example, studies using deuterated analogues have elucidated dopamine transporter (DAT) inhibition mechanisms, revealing structural determinants of reuptake efficiency.
Nomenclature and Chemical Identity
Systematic Name :
(1,2,3,4-Tetrahydro-2-(trideuteriomethyl)-4-phenylisoquinolin-8-amine) maleate
Chemical Identifiers :
Table 2: Key Identifiers of this compound
| Identifier | Value |
|---|---|
| CAS Registry Number | 32795-47-4 |
| IUPAC Name | (2R)-2-(Trideuteriomethyl)-4-phenyl-1,2,3,4-tetrahydroisoquinolin-8-amine maleate |
| SMILES | CN([2H])([2H])[2H]C1C2=C(C=CC(=C2)N)C(C3=CC=CC=C3)N1.C(=O)/C=C\C(=O)O |
| InChI Key | GEOCVSMCLVIOEV-BTJKTKAUSA-N |
Properties
CAS No. |
1795140-41-8 |
|---|---|
Molecular Formula |
C20H22N2O4 |
Molecular Weight |
357.424 |
IUPAC Name |
(Z)-but-2-enedioic acid;4-phenyl-2-(trideuteriomethyl)-3,4-dihydro-1H-isoquinolin-8-amine |
InChI |
InChI=1S/C16H18N2.C4H4O4/c1-18-10-14(12-6-3-2-4-7-12)13-8-5-9-16(17)15(13)11-18;5-3(6)1-2-4(7)8/h2-9,14H,10-11,17H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/i1D3; |
InChI Key |
GEOCVSMCLVIOEV-REHQRYIOSA-N |
SMILES |
CN1CC(C2=C(C1)C(=CC=C2)N)C3=CC=CC=C3.C(=CC(=O)O)C(=O)O |
Synonyms |
1,2,3,4-Tetrahydro-2-(methyl-d3)-4-phenyl-8-isoquinolinamine (2Z)-2-Butenedioate; (8-Amino-1,2,3,4-tetrahydro-2-(methyl-d3)-4-phenylisoquinoline (Z)-2-Butenedioate; (±)-Nomifensine-d3 Hydrogen Maleate; Alival-d3; HOE 984-d3; Hostalival-d3; Merital-d3 |
Origin of Product |
United States |
Preparation Methods
Direct Synthesis Using Deuterated Reagents
Deuterated methyl iodide (CD₃I) is a key reagent for introducing deuterium into aromatic and aliphatic positions. As outlined in patent EP2125698B1, quaternization reactions with CD₃I followed by demethylation yield deuterated intermediates. For example:
-
Quaternization : Reaction of nomifensine’s tertiary amine with CD₃I in the presence of a phase-transfer catalyst (e.g., tetra-n-butyl ammonium hydrogen sulfate) forms a quaternary ammonium salt.
-
Demethylation : Treatment with nucleophiles like 2-aminoethanol at elevated temperatures removes methyl groups, retaining deuterium at specific positions.
Isotopic Exchange Techniques
Deuterium can be introduced via acid-catalyzed exchange, though this method offers less control. Formic acid (DCO₂H) and deuterated formaldehyde (D₂CO) facilitate H/D exchange at acidic protons adjacent to nitrogen or oxygen atoms. However, this approach risks isotopic scrambling and requires rigorous purification.
Table 1: Comparison of Deuterium Incorporation Methods
| Method | Reagents | Deuterium Purity | Yield (%) |
|---|---|---|---|
| Direct Synthesis | CD₃I, phase-transfer catalysts | >98% | 70–85 |
| Isotopic Exchange | DCO₂H, D₂CO | 85–92% | 50–65 |
Maleic Acid Salt Formation Techniques
Maleic acid salt formation enhances stability and bioavailability. Mechanochemical and solvent-based methods are widely used:
Solvent Crystallization
Nomifensine-d3 free base is dissolved in ethanol or acetone, and maleic acid is added stoichiometrically. The mixture is heated to 50–60°C, followed by slow cooling to precipitate the salt. This method yields large, high-purity crystals but requires precise control over pH and temperature.
Mechanochemical Grinding
Neat or liquid-assisted grinding (e.g., with water or ethanol) accelerates salt formation without solvents. Equimolar amounts of nomifensine-d3 and maleic acid are ground in a ball mill for 30–60 minutes. This eco-friendly method produces anhydrous or hydrated forms depending on grinding additives.
Table 2: Maleic Acid Salt Formation Outcomes
| Method | Time (min) | Solubility (mg/mL) | Crystal Form |
|---|---|---|---|
| Solvent Crystallization | 120–180 | 12.5 ± 0.3 | Anhydrous |
| Mechanochemical | 30–60 | 11.8 ± 0.2 | Hydrate |
Optimization of Reaction Conditions
Temperature and pH Control
Maintaining pH 4.5–5.5 during salt formation prevents maleic acid dissociation (pKa₁ = 1.74, pKa₂ = 5.81). Temperatures above 60°C risk deuteration loss, while below 40°C slow crystallization.
Catalysts and Solvents
Phase-transfer catalysts (e.g., tetra-n-butyl ammonium hydrogen sulfate) improve reaction rates in biphasic systems. Ethanol-water mixtures (70:30 v/v) balance solubility and crystallization kinetics.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
¹H-NMR confirms deuterium incorporation via signal attenuation at labeled positions. Maleic acid protons resonate at δ 6.3–6.5 ppm, distinct from nomifensine’s aromatic signals.
Mass Spectrometry
High-resolution MS shows a molecular ion peak at m/z 357.42 ([M+H]⁺), with deuterium isotopic patterns confirming three substitutions.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
Nomifensine-d3 Maleic Acid Salt undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine under acidic conditions
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Nomifensine-d3 Maleic Acid Salt has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the study of isotopic labeling and mass spectrometry.
Biology: Employed in studies investigating the mechanisms of neurotransmitter release and reuptake.
Medicine: Utilized in pharmacological research to understand the effects of norepinephrine-dopamine reuptake inhibitors.
Industry: Applied in the development of new antidepressant drugs and in quality control processes
Mechanism of Action
Nomifensine-d3 Maleic Acid Salt exerts its effects by inhibiting the reuptake of norepinephrine and dopamine. This increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling. The primary molecular targets are the norepinephrine and dopamine transporters. By blocking these transporters, the compound prevents the reuptake of neurotransmitters, leading to increased synaptic levels and prolonged neurotransmitter activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Non-Deuterated Nomifensine Maleate
The non-deuterated counterpart, Nomifensine Maleate (CAS: 32795-47-4), shares the same bicyclic structure but lacks deuterium substitution. Key differences include:
- Molecular Weight : 354.40 g/mol (vs. 357.42 g/mol for the deuterated form).
- Isotope Effect : The C-D bond is stronger than C-H , slowing metabolic degradation and altering clearance rates.
| Property | Nomifensine-d3 Maleate | Nomifensine Maleate |
|---|---|---|
| Molecular Formula | C₂₀H₁₉D₃N₂O₄ | C₁₆H₁₈N₂·C₄H₄O₄ |
| Molecular Weight | 357.42 g/mol | 354.40 g/mol |
| Deuterium Substitution | Yes (3 positions) | No |
| Storage Temperature | +4°C | +4°C |
Other Maleic Acid Salts in Pharmaceuticals
Maleic acid is widely used to improve bioavailability and physical handling of APIs. Examples include:
- HUM-233: A maleic acid salt of HUM-234 (a cannabinoid derivative), which transitions from an oil to a solid, enhancing dose accuracy.
- Nicotinamide:Hydrogen Maleate: Forms cocrystals that isomerize to fumaric acid in polar solvents, unlike Nomifensine-d3 Maleate, which retains the maleate structure under standard conditions.
| Property | Nomifensine-d3 Maleate | HUM-233 | Nicotinamide:Maleate |
|---|---|---|---|
| Primary Function | Antidepressant | Bioavailability | Cocrystal Former |
| Physical State | Solid | Solid | Crystalline |
| Isomerization Risk | Low | Not Reported | High (to fumarate) |
| Solubility | High (maleate-enhanced) | Moderate | Solvent-dependent |
Salts with Alternative Acids
Maleic acid is preferred over other acids due to its higher solubility and lower melting point compared to fumaric acid (135°C vs. 287°C). For example:
- Hydrochloride Salts: Common in antidepressants (e.g., fluoxetine HCl) but may exhibit lower solubility in non-polar solvents.
- Fumarate Salts : Used in drugs like imatinib fumarate; however, fumaric acid’s rigid trans-configuration reduces solubility compared to maleic acid.
| Acid | Solubility in Water | Melting Point | Common Use Cases |
|---|---|---|---|
| Maleic Acid | 788 g/L (25°C) | 135°C | Nomifensine, HUM-233 |
| Fumaric Acid | 6 g/L (25°C) | 287°C | Imatinib Fumarate |
| HCl | Highly soluble | Variable | Fluoxetine, Sertraline |
Deuterated Pharmaceuticals
Deuteration is a strategic modification in drugs like Deutetrabenazine (for Huntington’s chorea) and Avanafil-d3 (erectile dysfunction). Nomifensine-d3 follows this trend, leveraging deuterium to:
- Reduce First-Pass Metabolism : Slows hepatic breakdown, increasing plasma exposure.
- Minimize Toxic Metabolites : Stabilizes the methyl group against oxidative demethylation.
Key Research Findings
Biological Activity
Nomifensine-d3 Maleic Acid Salt is a deuterated analogue of Nomifensine, primarily recognized for its role as a norepinephrine-dopamine reuptake inhibitor (NDRI). This compound is significant in pharmacological research, particularly in understanding neurotransmitter dynamics and potential therapeutic applications in mood disorders.
- Molecular Formula : CHDNO
- Molecular Weight : 357.42 g/mol
- CAS Number : 1795140-41-8
- SMILES Notation : O=C(O)/C=[C]\C(O)=O.NC1=C2C(C(C3=CC=CC=C3)CN(C([2H])([2H])[2H])C2)=CC=C1
The incorporation of deuterium enhances the compound's utility in various analytical techniques, particularly mass spectrometry, facilitating precise tracking of molecular behavior in biological systems .
This compound functions by inhibiting the reuptake of norepinephrine and dopamine. By blocking the transporters responsible for reuptake, it increases the concentrations of these neurotransmitters in the synaptic cleft, thereby enhancing their signaling effects. This mechanism is crucial for understanding the pharmacodynamics of antidepressants and other neuroactive compounds .
Biological Activity Overview
The primary biological activities associated with this compound include:
- Inhibition of Norepinephrine Reuptake : This action contributes to increased norepinephrine levels, which can enhance mood and cognitive function.
- Inhibition of Dopamine Reuptake : Elevating dopamine levels can lead to improved motivation and reward processing, making this compound relevant in studies of depression and addiction .
Comparative Analysis with Similar Compounds
The following table summarizes this compound alongside similar compounds that exhibit biological activity through norepinephrine and dopamine modulation:
| Compound Name | Molecular Formula | Mechanism of Action | Unique Characteristics |
|---|---|---|---|
| Nomifensine | CHNO | Inhibits norepinephrine and dopamine reuptake | Non-deuterated form used historically |
| Bupropion | CHClNO | Norepinephrine-dopamine reuptake inhibitor | Also used as an antidepressant |
| Reboxetine | CHNO | Selective norepinephrine reuptake inhibitor | More selective than Nomifensine |
| Nomifensine-d3 | CHDNO | Inhibits norepinephrine and dopamine reuptake | Deuterated structure for enhanced tracking |
This comparison highlights the unique position of this compound due to its deuterated structure, which allows for enhanced tracking in experimental settings compared to its non-deuterated counterparts .
Case Studies and Research Findings
Recent studies utilizing this compound have focused on its interactions with neurotransmitter transporters. For instance, research has demonstrated that compounds like Nomifensine can significantly alter neurotransmitter levels in various brain regions, which is critical for understanding their roles in mood regulation and addiction mechanisms .
Example Study: Neurotransmitter Dynamics
A study examining the effects of Nomifensine-d3 on neurotransmitter dynamics revealed that administration led to increased levels of both norepinephrine and dopamine in rodent models. This increase was linked to enhanced behavioral responses indicative of improved mood and cognitive function. Such findings underscore the potential therapeutic applications of this compound in treating mood disorders .
Q & A
Q. What are the critical considerations for synthesizing and characterizing Nomifensine-d3 Maleic Acid Salt?
Synthesis requires deuterated precursors (e.g., D₃-labeled amine groups) and maleic acid in stoichiometric ratios. Characterization involves:
- HPLC purity analysis (>95% threshold; mobile phase optimization for deuterated analogs) .
- FTIR spectroscopy to confirm hydrogen bonding between the maleate ion and nomifensine, focusing on carboxylate (C=O) and amine (N-H) stretches .
- Mass spectrometry (e.g., ESI-MS) to verify molecular weight (354.40 g/mol) and isotopic labeling (d3) .
Q. How does the maleate salt form influence the solubility and stability of Nomifensine-d3 in aqueous solutions?
Maleate salts enhance water solubility via ion-dipole interactions. Stability testing should include:
- pH-dependent studies (maleic acid’s pKa₁ = 1.92, pKa₂ = 6.27) to assess hydrolysis risks .
- Accelerated degradation studies (40°C/75% RH) with HPLC monitoring for decomposition products (e.g., free nomifensine or fumaric acid via isomerization) .
Q. What analytical methods are recommended for quantifying this compound in biological matrices?
- LC-MS/MS with deuterated internal standards to account for matrix effects.
- Ion-pair chromatography (e.g., using tetrabutylammonium) to separate maleate ions from endogenous acids .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacokinetic data attributed to salt-form variability?
- Comparative dissolution studies under biorelevant conditions (e.g., FaSSIF/FeSSIF media) to assess salt dissociation kinetics .
- Transaminase inhibition assays to evaluate whether maleate ions interfere with metabolic pathways (maleate is a known transaminase inhibitor) .
- Cross-reference deuterated/non-deuterated analogs to isolate isotope effects from salt-related variability .
Q. What experimental designs are optimal for studying the deuterium isotope effect (DIE) in this compound?
- Isotopic dilution assays in metabolic stability studies (e.g., liver microsomes) to quantify DIE on CYP450-mediated oxidation.
- NMR spectroscopy (²H-NMR) to track deuterium retention in vivo, ensuring maleate’s acidic environment does not promote H/D exchange .
Q. How does the maleate salt affect the compound’s interaction with monoamine transporters (e.g., DAT, NET) in mechanistic studies?
- Radioligand binding assays with maleate-free controls to isolate salt-specific effects on binding affinity.
- Molecular dynamics simulations to model maleate’s electrostatic interactions with transporter residues (e.g., aspartate in SERT’s binding pocket) .
Q. What strategies mitigate batch-to-batch variability in maleate salt synthesis?
- Design of Experiments (DoE) with variables like reaction temperature (25–40°C), solvent polarity (ethanol vs. acetone), and acid/base molar ratios.
- Response Surface Methodology (RSM) to optimize yield and purity, referencing struvite crystallization studies for maleic acid’s role in crystallization kinetics .
Data Analysis and Interpretation
Q. How should researchers address discrepancies in maleate salt dissociation data across titration and spectroscopic methods?
- Multi-technique validation : Compare titration curves (e.g., dual equivalence points for diprotic maleic acid) with FTIR/Raman spectral shifts .
- Quantum chemical calculations (DFT) to model protonation states and predict dissociation constants .
Q. What statistical approaches are recommended for analyzing dose-response relationships in maleate salt formulations?
- Mixed-effects models to account for inter-subject variability in deuterated drug metabolism.
- Principal Component Analysis (PCA) to disentangle salt-specific effects from other formulation variables (e.g., excipient interactions) .
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
